molecular formula C70H91Na7O70S7 B13865277 Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt

Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt

Cat. No.: B13865277
M. Wt: 2437.8 g/mol
InChI Key: DHGQFTJHHSAHSL-FYLSBAKYSA-G
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Description

Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This specific compound is characterized by the presence of acetyl and sulfato groups at the 2, 3, and 6 positions of the glucose units, respectively. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt involves multiple steps. Initially, beta-cyclodextrin is acetylated at the 2 and 3 positions using acetic anhydride in the presence of a base such as pyridine. Subsequently, the acetylated product undergoes sulfation at the 6 position using a sulfating agent like sulfur trioxide-pyridine complex. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for acetylation and sulfation reactions, followed by purification steps such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Complexation: The formation of inclusion complexes is usually carried out in aqueous solutions.

Major Products

Mechanism of Action

The mechanism of action of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt primarily involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the acetyl and sulfato groups enhance the solubility and stability of the complex in aqueous solutions. This property is exploited in various applications, including chiral separation and drug delivery .

Comparison with Similar Compounds

Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical properties. Similar compounds include:

Properties

Molecular Formula

C70H91Na7O70S7

Molecular Weight

2437.8 g/mol

IUPAC Name

heptasodium;[(1R,3S,5R,6S,8R,10R,11R,13R,15R,16R,18R,21R,23R,26R,28R,30R,31R,33R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate

InChI

InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39?,40?,41-,42?,43-,44+,45-,46-,47-,48-,49-,50+,51-,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+,67-,68-,69-,70-;;;;;;;/m1......./s1

InChI Key

DHGQFTJHHSAHSL-FYLSBAKYSA-G

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@H]3[C@H](O[C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC7COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)OC6COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC4COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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